

# Technical Guide: 3-Fluoro-4-(hydroxymethyl)benzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3-Fluoro-4-(hydroxymethyl)benzonitrile
Cat. No.:	B1280648

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** **3-Fluoro-4-(hydroxymethyl)benzonitrile**, also known by its synonym 4-Cyano-2-fluorobenzyl alcohol, is a crucial chemical intermediate in the synthesis of complex pharmaceutical compounds. Its unique molecular structure, featuring fluoro, hydroxyl, and nitrile functional groups, makes it a versatile building block in medicinal chemistry. This guide provides an in-depth overview of its physicochemical properties, detailed synthetic protocols, and its significant role in the development of therapeutic agents, such as S1P1 receptor agonists.

## Physicochemical and Spectroscopic Data

The fundamental properties of **3-Fluoro-4-(hydroxymethyl)benzonitrile** are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference(s)
Molecular Weight	151.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	219873-06-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Appearance	White solid	<a href="#">[1]</a>
Melting Point	63-68 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Density	1.27 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	288.8 °C at 760 mmHg	<a href="#">[2]</a>
InChI Key	YGAURRAHPYQHDC- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	C1=CC(=C(C=C1C#N)F)CO	<a href="#">[2]</a>
Purity	Typically ≥97%	<a href="#">[1]</a> <a href="#">[4]</a>
H-NMR (400MHz, CDCl <sub>3</sub> )	δ 7.63 (t, J=7.6Hz, 8.0 Hz, 1H), 7.48 (dd, J=1.2Hz, 8.0Hz, 1H), 7.48 (dd, J=1.2Hz, 9.2Hz, 1H), 4.83 (d, J=10Hz, 2H), and 2.00 (t, J=10Hz, 1H)	<a href="#">[1]</a>

## Role in Pharmaceutical Synthesis

**3-Fluoro-4-(hydroxymethyl)benzonitrile** is not typically an active pharmaceutical ingredient (API) itself but serves as a vital precursor for more complex molecules. It is prominently cited as a key intermediate in the synthesis of:

- S1P1 Receptor Agonists: These are a class of drugs used in the treatment of autoimmune diseases like multiple sclerosis.
- BMS-708163: A gamma-secretase inhibitor that has been investigated for the treatment of Alzheimer's disease.[\[6\]](#)
- Amides for Treating Arrhythmia.[\[6\]](#)

The presence of three distinct functional groups allows for sequential, regioselective modifications, making it an ideal scaffold for building diverse molecular architectures.

## Experimental Protocols: Synthesis

Several synthetic routes to **3-Fluoro-4-(hydroxymethyl)benzonitrile** have been reported. Below are two common laboratory-scale methods.

### Method 1: Cyanation of a Brominated Precursor

This method involves a palladium-catalyzed cyanation reaction.

Protocol:

- In a reaction vessel, dissolve 2-fluoro-4-bromobenzyl alcohol (3.25g, 15.85 mmol) in 35 mL of dimethylformamide (DMF).[\[1\]](#)
- To this solution, add zinc cyanide (1.85g, 15.85 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.916g, 0.79 mmol).[\[1\]](#)
- Deoxygenate the mixture by bubbling argon gas through it for 10-15 minutes.
- Heat the reaction mixture at 100 °C for 16 hours under an inert atmosphere.[\[1\]](#)
- After cooling to room temperature, dilute the mixture with 100 mL of ethyl acetate.
- Wash the organic layer sequentially with three 100 mL portions of water and three 100 mL portions of saturated brine.[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether:ethyl acetate gradient (from 15:1 to 4:1) to yield the final product as a white solid.[\[1\]](#)

### Method 2: Reduction of a Carboxylic Acid Ester

This protocol utilizes the reduction of a methyl ester to the corresponding alcohol.

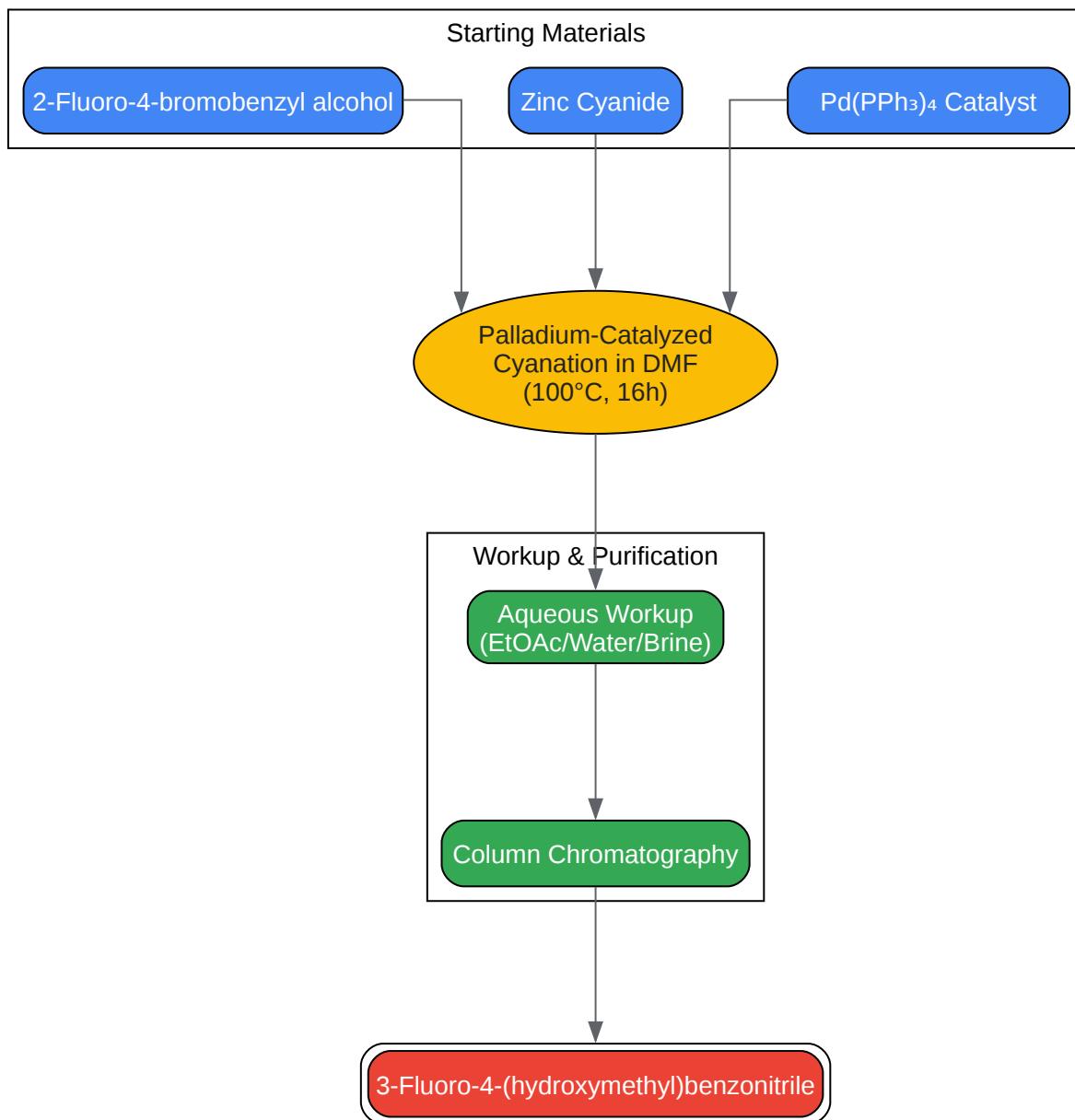
## Protocol:

- Dissolve 4-cyano-2-fluorobenzoic acid methyl ester (16.10g, 89.9 mmol) in 150 mL of methanol.[1]
- Add sodium borohydride (3.40g, 89.9 mmol) portion-wise, controlling any effervescence.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, adjust the pH to 3 with dilute hydrochloric acid.[1]
- Extract the product with several portions of dichloromethane.
- Combine the organic extracts, wash with saturated sodium chloride solution, and dry over magnesium sulfate.[1]
- Remove the solvent under vacuum.
- Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient from 15:1 to 3:7) to obtain the target compound.[1]

## Diagrams and Workflows

### Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **3-Fluoro-4-(hydroxymethyl)benzonitrile** via the cyanation route (Method 1).

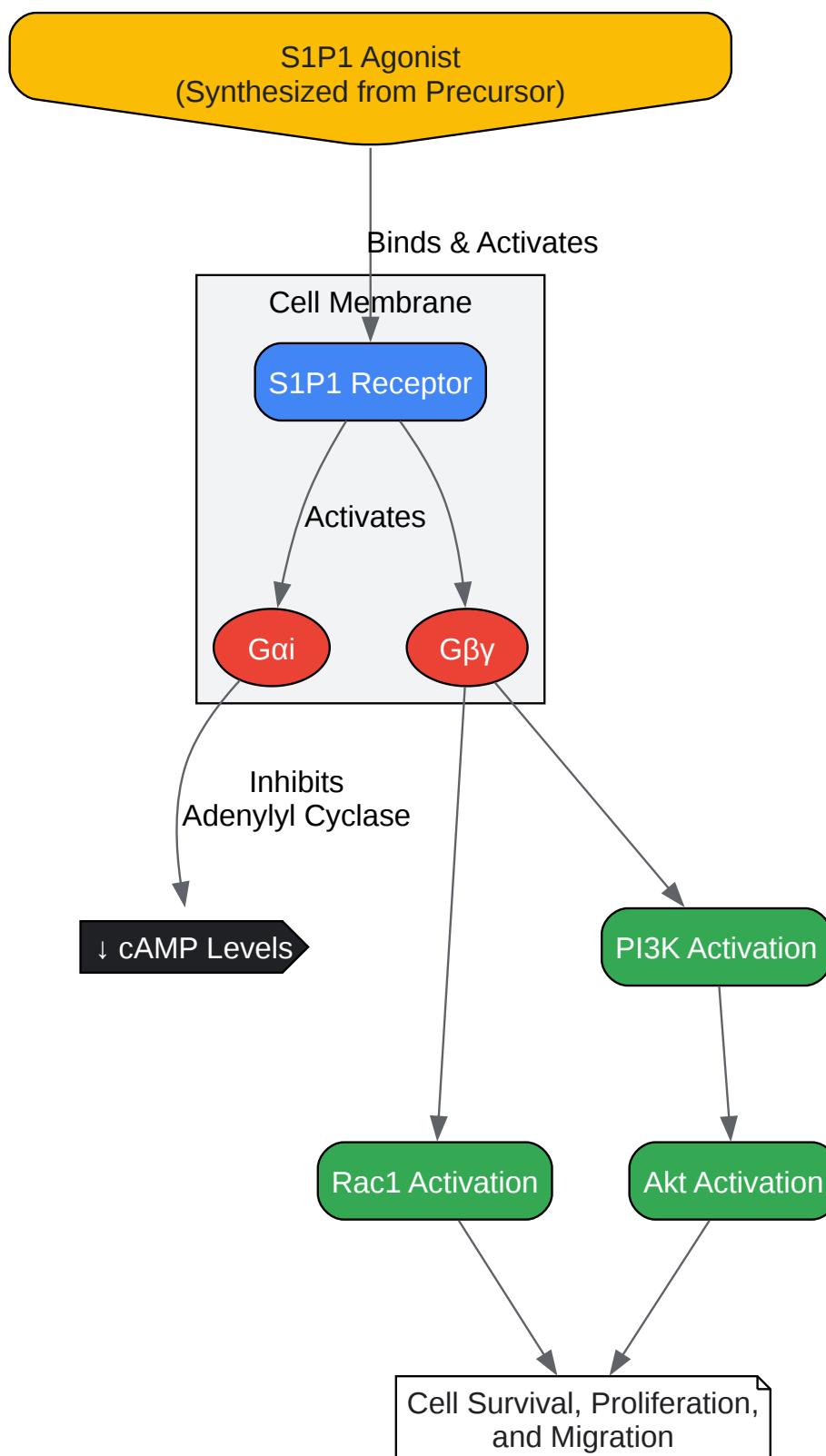


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via palladium-catalyzed cyanation.

## Associated Signaling Pathway: S1P1 Receptor

As this compound is a key building block for S1P1 receptor agonists, understanding the downstream signaling of this receptor is critical for drug development professionals. The diagram below outlines the canonical S1P1 receptor signaling pathway.



[Click to download full resolution via product page](#)

Caption: Canonical signaling pathway of the S1P1 receptor.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 4. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 5. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Cyano-2-fluorobenzyl alcohol | 219873-06-0 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: 3-Fluoro-4-(hydroxymethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280648#3-fluoro-4-hydroxymethyl-benzonitrile-molecular-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)